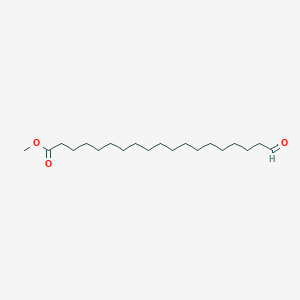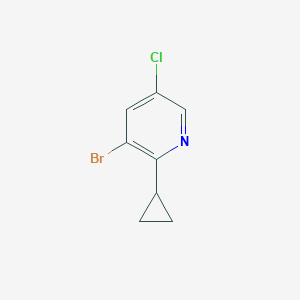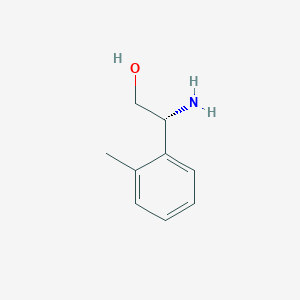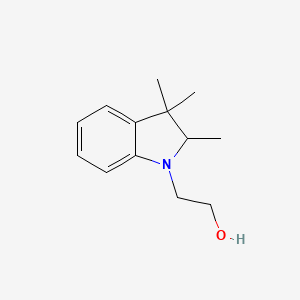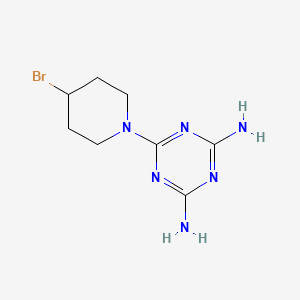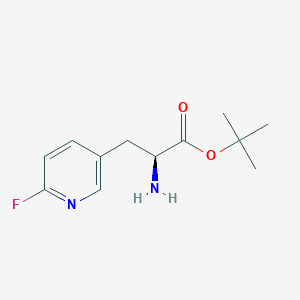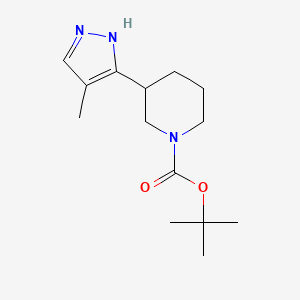![molecular formula C12H11ClN2O B13121296 3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol is a chemical compound with a unique structure that includes a chloro group and a tetrahydrobenzo[g]cinnolin core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[g]cinnolin core, followed by chlorination and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Applications De Recherche Scientifique
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6,7,8,9-tetrahydrobenzo[h]cinnolin-4-ol
- 3-Chloro-6,7,8,9-tetrahydrobenzo[i]cinnolin-4-ol
Uniqueness
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol is unique due to its specific structural features, such as the position of the chloro group and the tetrahydrobenzo[g]cinnolin core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
3-chloro-6,7,8,9-tetrahydro-1H-benzo[g]cinnolin-4-one |
InChI |
InChI=1S/C12H11ClN2O/c13-12-11(16)9-5-7-3-1-2-4-8(7)6-10(9)14-15-12/h5-6H,1-4H2,(H,14,16) |
Clé InChI |
YMJZYWNMDXTIJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC3=C(C=C2C1)C(=O)C(=NN3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)


